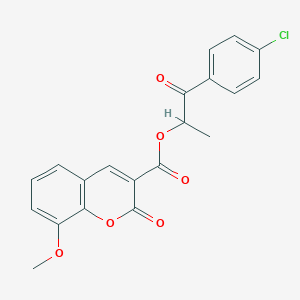

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

This compound is a coumarin derivative featuring a 4-chlorophenyl ester group at the 3-position and a methoxy substituent at the 8-position of the chromene core. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound lies in its halogenated aromatic ester and methoxy substitution, which may enhance stability, solubility, and receptor-binding affinity compared to simpler coumarins.

Properties

IUPAC Name |

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO6/c1-11(17(22)12-6-8-14(21)9-7-12)26-19(23)15-10-13-4-3-5-16(25-2)18(13)27-20(15)24/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXYALANTOLAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene ring using methyl iodide and a base such as potassium carbonate.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Final Compound: The final step involves esterification of the chromene carboxylic acid with the chlorophenyl-substituted propanone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Coumarin-3-Carboxamide Derivatives

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (Ivanov et al., 2025) replaces the ester group with a carboxamide and substitutes the 4-chlorophenyl with a 4-methoxyphenethyl moiety.

Halogenated Aromatic Esters

1-(4-Chlorophenyl)-1-oxopropan-2-yl 2-oxo-2-phenylacetate (Du et al., 2015) shares the 4-chlorophenyl ester group but replaces the coumarin core with a phenylacetate moiety.

- Structural Differences : The absence of the chromene ring eliminates π-π stacking interactions critical for DNA intercalation (common in coumarins).

- Implications: The phenylacetate derivative may lack the photophysical properties and enzyme-binding capacity inherent to coumarins, redirecting its applications to non-biological uses .

Chalcone Derivatives with Halogen Substituents

(E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on () is a chalcone derivative with a 4-chlorophenyl group.

- Biological Activity: Exhibits cytotoxicity (IC50 = 100 μg/mL) against MCF7 cells, outperforming non-halogenated analogs.

- Implications: The 4-chlorophenyl group enhances bioactivity, likely due to increased lipophilicity and cellular uptake.

Alkoxy-Substituted Benzamide Derivatives

Compounds such as N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide () feature alkoxy chains (butoxy, pentyloxy) on aromatic rings.

- Structural Differences : Longer alkoxy chains (e.g., hexyloxy) increase hydrophobicity, whereas the target compound’s methoxy group balances solubility and membrane permeability.

- Implications : Methoxy groups in coumarins are associated with enhanced antioxidant activity, suggesting the target compound may outperform alkoxy-substituted benzamides in specific therapeutic contexts .

Data Table: Structural and Functional Comparison

Key Research Findings

- Halogenation : The 4-chlorophenyl group in the target compound and chalcone derivatives () correlates with improved bioactivity, likely due to enhanced lipophilicity and cellular penetration.

- Methoxy vs. Alkoxy : Methoxy groups (target compound) balance solubility and membrane permeability, whereas longer alkoxy chains () may compromise solubility.

- Ester vs. Amide : Ester linkages (target compound) are more prone to hydrolysis than amides (), suggesting divergent pharmacokinetic profiles.

Biological Activity

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthesized compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and SMILES notation:

- Molecular Formula : C17H15ClO5

- SMILES : O=C(C(C)C(=O)OC1=CC(=C(C=C1)OC)C(=O)O)Cl

This compound features a chromene backbone, which is known for various biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit strong antioxidant properties. The antioxidant activity of this compound was evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed significant scavenging activity against free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The compound was tested against a range of bacterial strains to assess its antimicrobial properties. The findings indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while it exhibited weaker effects on other strains. These results highlight its potential as a lead compound in the development of new antibacterial agents.

Enzyme Inhibition

Inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease were also investigated. The compound demonstrated significant AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. Additionally, it showed strong urease inhibition, indicating potential applications in managing urinary tract infections.

Study on Anticancer Activity

A study focused on the anticancer properties of the compound revealed its ability to induce apoptosis in cancer cell lines. The mechanism involved the modulation of apoptotic pathways, leading to increased caspase activity. This suggests that this compound could be further explored as a therapeutic agent in cancer treatment.

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for this compound. Studies utilizing animal models showed that the compound reached peak plasma concentrations within a reasonable timeframe, supporting its potential for therapeutic use.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.